molecular formula C48H36CoN4 B11924466 Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide

Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide

Cat. No.: B11924466
M. Wt: 727.8 g/mol
InChI Key: GAGCYGPTUZOPHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt typically involves the reaction of cobalt salts with the corresponding porphyrin ligand. One common method involves the reaction of cobalt(II) acetate with 5,10,15,20-Tetra(4-methylphenyl)porphyrin in a solvent such as toluene under reflux conditions . The reaction is monitored using spectroscopic techniques such as UV-Vis and IR spectroscopy to confirm the formation of the desired complex.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt undergoes various chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The cobalt center can be reduced to lower oxidation states.

    Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as pyridine or imidazole under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cobalt center can lead to the formation of cobalt(III) porphyrin complexes, while reduction can yield cobalt(I) porphyrin complexes .

Scientific Research Applications

5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt has a wide range of scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.

    Photochemistry: The compound exhibits interesting photophysical properties, making it useful in studies related to light absorption and energy transfer.

    Materials Science: It is used in the development of advanced materials, including sensors and photovoltaic devices.

    Biology and Medicine:

Mechanism of Action

The mechanism by which 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, which are crucial in catalytic and photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as the interaction with oxygen in oxidation reactions or the transfer of electrons in photochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron
  • 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese
  • 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc

Uniqueness

Compared to similar compounds, 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exhibits unique redox properties and coordination chemistry. The cobalt center can exist in multiple oxidation states, which is not as common in other metalloporphyrins. This versatility makes it particularly useful in catalytic and photochemical applications .

Properties

Molecular Formula

C48H36CoN4

Molecular Weight

727.8 g/mol

IUPAC Name

cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide

InChI

InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2

InChI Key

GAGCYGPTUZOPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)[N-]3.[Co+2]

Origin of Product

United States

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